molecular formula C14H19N5O3S2 B2649220 4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE CAS No. 1260626-92-3

4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE

Cat. No.: B2649220
CAS No.: 1260626-92-3
M. Wt: 369.46
InChI Key: JLGMDTCGUZILJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then subjected to further reactions to introduce the carbonyl and sulfonyl groups, followed by the incorporation of the thiomorpholine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the pyrazole and thiomorpholine moieties contributes to its binding affinity and specificity .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(1-methyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S2/c1-10-8-11(2)19(15-10)14(20)12-9-17(3)16-13(12)24(21,22)18-4-6-23-7-5-18/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGMDTCGUZILJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=C2S(=O)(=O)N3CCSCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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